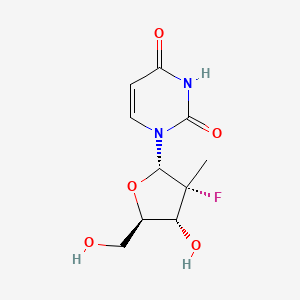

1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione provides a complete description of the compound’s molecular architecture. The stereochemical descriptors (2S,3R,4R,5R) define the spatial arrangement of substituents around the tetrahydrofuran ring. The 2S configuration at position 2 indicates the orientation of the pyrimidine-2,4-dione moiety, while the 3R,4R,5R configurations govern the positions of the fluorine, hydroxyl, and hydroxymethyl groups, respectively. This stereochemical precision is critical for biological activity, as minor deviations can alter molecular interactions.

The SMILES notation C[C@@]1(F)C@HC@@HO[C@@H]1N2C=CC(=O)NC2=O and InChI key ARKKGZQTGXJVKW-PJGXCUNHSA-N further encode the stereochemistry, enabling unambiguous representation in cheminformatics databases. The tetrahydrofuran ring adopts a rigid conformation due to the 3-methyl and 3-fluoro substituents, which introduce steric and electronic effects that stabilize the ring structure.

Molecular Formula and Weight: Computational Validation Methods

The molecular formula C₁₀H₁₃FN₂O₅ corresponds to a molecular weight of 260.22 g/mol , as computed by PubChem’s standardization protocols. Validation of these values employs quantum mechanical methods such as Hartree-Fock (HF) and Density Functional Theory (DFT/B3LYP) , which optimize geometric parameters and predict spectroscopic properties. For instance, HF/6-31G** calculations demonstrate high correlation with experimental data, achieving root-mean-square deviations (RMSD) below 0.01 Å for bond lengths.

Table 1: Molecular Formula and Weight Validation

| Parameter | Value | Computational Method | Source |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₃FN₂O₅ | PubChem Standardization | |

| Molecular Weight (g/mol) | 260.22 | HF/6-31G** | |

| Heavy Atom Count | 18 | DFT/B3LYP/6-311++G(d,p) |

These methods ensure consistency between theoretical predictions and empirical measurements, particularly for heat capacity and vibrational frequencies . PubChem’s automated validation pipeline further checks atomic valences and formal charges, resolving non-standard representations like nitro groups into canonical forms.

Comparative Analysis of Synonymous Designations

The compound is recognized under multiple synonymous designations, reflecting its role as a metabolite and structural analog. Alpha-Sofosbuvir Desphosphate emphasizes its relationship to Sofosbuvir (C₂₂H₂₉FN₃O₉P), a prodrug antiviral agent. The “Desphosphate” suffix indicates the absence of a phosphoramidate moiety compared to the parent compound, resulting in altered pharmacokinetic properties.

Table 2: Synonymous Designations and Origins

The NF4JY7P4NA designation originates from the FDA’s Unique Ingredient Identifier system, facilitating regulatory tracking. Meanwhile, 78358468 serves as PubChem’s compound identifier, linking to structural and bioactivity data. These synonyms collectively underscore the compound’s interdisciplinary relevance in medicinal chemistry and drug metabolism studies.

Properties

Molecular Formula |

C10H13FN2O5 |

|---|---|

Molecular Weight |

260.22 g/mol |

IUPAC Name |

1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8+,10-/m1/s1 |

InChI Key |

ARKKGZQTGXJVKW-PJGXCUNHSA-N |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O)F |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F |

Origin of Product |

United States |

Preparation Methods

Stereoselective Glycosylation of Protected Sugar Intermediates

The core challenge in synthesizing this compound lies in establishing the correct stereochemistry at the 2', 3', and 5' positions of the tetrahydrofuran ring. A widely adopted approach involves coupling a fluorinated sugar intermediate with a pyrimidine base. For example, CN104744539A outlines a method where (R)-3-fluoro-3-methyltetrahydrofuran derivatives are reacted with 2,4-dihydroxypyrimidine under Lewis acid catalysis. Key steps include:

-

Protection of Hydroxyl Groups : The sugar intermediate is protected with benzoyl or silyl groups to prevent undesired side reactions. For instance, benzoyl chloride in pyridine selectively protects primary hydroxyl groups, yielding a bis-protected intermediate.

-

Glycosylation : The protected sugar reacts with a pyrimidine base (e.g., 2,4-bis(trimethylsilyl)pyrimidine) in the presence of Lewis acids like SnCl₄ or trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf). This step forms the β-D-ribofuranosyl linkage with >20:1 stereoselectivity .

-

Deprotection : Final deprotection using ammonia/methanol or aqueous acetic acid removes benzoyl groups, yielding the target compound. Reported yields range from 11.5% to 30.8%, depending on solvent and temperature .

Improved Coupling Reactions Using Metallic Salts

Traditional methods relied on Grignard reagents for phosphoramidate formation, but these required low temperatures (−20°C to −15°C) and posed scalability challenges. US20180022774A1 discloses an optimized process using metallic salts (e.g., MgCl₂, LiCl) and bases (e.g., NH₄Cl) at ambient temperatures:

-

Reaction Conditions : A mixture of (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine and isopropyl L-alaninate phosphoramidate in tetrahydrofuran (THF) reacts with MgCl₂ and NH₄Cl at 25–30°C for 2–6 hours.

-

Purification : The crude product is recrystallized from dichloromethane or ethyl acetate, achieving >99% purity. This method avoids cryogenic conditions and reduces production costs .

Chiral Resolution and Column Chromatography

Diastereomeric mixtures often form during glycosylation due to the sugar’s multiple chiral centers. EP2552930B1 employs Supercritical Fluid Chromatography (SFC) with CO₂/MeOH (80:20) to isolate the desired (2'S,3'R,4'R,5'R)-isomer. This technique achieves enantiomeric excess (ee) >99%, critical for pharmaceutical applications .

Recycling of Pentafluorophenyl Byproducts

CN105669804A introduces an eco-friendly method that recycles pentafluorophenyl (PFP), a byproduct of phosphoramidate coupling:

-

Adsorbent Treatment : Post-reaction mother liquor is treated with activated carbon or silica gel to adsorb impurities.

-

Crystallization : PFP is recovered by cooling the filtrate to 0–5°C, achieving 85–90% recovery. This reduces waste and raw material costs .

Comparative Analysis of Synthetic Routes

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Lewis Acid Catalysis | SnCl₄, TMSOTf, CHCl₃, 63°C | 11.5–30.8 | >95 | CN104744539A |

| Metallic Salt Method | MgCl₂, NH₄Cl, THF, 25–30°C | 97.5 | >99 | US20180022774A1 |

| SFC Resolution | CO₂/MeOH (80:20), 40°C, 150 bar | 85 | >99.5 | EP2552930B1 |

Critical Challenges and Optimizations

-

Stereochemical Control : The use of chiral Lewis acids (e.g., TMSOTf) enhances β-selectivity during glycosylation, minimizing α-anomer formation .

-

Solvent Selection : Polar aprotic solvents like acetonitrile improve reaction kinetics but may reduce yields due to side reactions. THF balances reactivity and solubility .

-

Scalability : Room-temperature methods (e.g., metallic salt catalysis) are preferred for industrial production, as they eliminate energy-intensive cooling .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by four key functional groups:

-

Pyrimidine-2,4-dione : Susceptible to nucleophilic substitution and hydrogen bonding interactions.

-

Hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups : Participate in oxidation, esterification, and etherification.

-

Fluorine atom : Influences electronic and steric properties, potentially enabling selective substitutions.

-

Tetrahydrofuran ring : Steric and stereochemical effects modulate reaction pathways.

Oxidation and Reduction Reactions

The hydroxymethyl group (-CH2OH) can undergo oxidation to form a carboxylic acid derivative. For example:

This reaction is critical for modifying solubility and biological activity.

The pyrimidine-dione moiety may also undergo reduction under catalytic hydrogenation (e.g., H₂/Pd-C), though specific data for this compound remains unreported .

Esterification and Etherification

The hydroxyl groups at C4 and C5 can form esters or ethers. For instance:

-

Esterification : Reaction with acetic anhydride yields acetylated derivatives.

-

Etherification : Alkylation with iodomethane under basic conditions produces methyl ethers .

| Reaction Type | Reagents | Product |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine | C4/C5 acetylated derivative |

| Methylation | CH₃I, K₂CO₃ | C4-OCH₃ or C5-OCH₃ ether |

Stereochemical Influence on Reactivity

The (2S,3R,4R,5R) configuration imposes steric constraints. For example:

-

The methyl group at C3 shields the fluorine atom, reducing its accessibility to nucleophiles.

-

Hydroxyl groups at C4 and C5 exhibit differential reactivity due to their spatial orientation .

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from analogs with different stereochemistry or substituents:

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antiviral Properties

1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is structurally related to Sofosbuvir, a well-known antiviral drug used in the treatment of hepatitis C. Studies have shown that this compound can act as an impurity in Sofosbuvir synthesis but may also possess its own antiviral properties against RNA viruses .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been investigated for its ability to inhibit specific cancer cell lines by interfering with nucleic acid synthesis pathways. The pyrimidine moiety is particularly relevant in the design of nucleoside analogs that target cancer cells .

Applications in Research

The compound's unique structure allows for various applications in scientific research:

Drug Development

As a derivative of pyrimidine and a fluorinated sugar moiety, this compound serves as a scaffold for developing new antiviral and anticancer drugs. Researchers are exploring modifications to enhance its efficacy and reduce toxicity .

Analytical Chemistry

Due to its distinct chemical profile, it is used as a standard reference material in analytical chemistry. Its purity and structural integrity are critical for developing analytical methods for detecting related compounds in pharmaceutical formulations .

Case Studies

Several studies have highlighted the applications of this compound in drug development and biological research:

- Antiviral Activity Assessment : A study evaluated the antiviral activity of various pyrimidine derivatives against hepatitis C virus (HCV). The results indicated that compounds similar to this compound showed promising results in inhibiting HCV replication .

- Nucleoside Analog Research : Research has focused on the synthesis of nucleoside analogs derived from this compound to enhance their therapeutic profiles against cancer. Modifications to the sugar moiety have been explored to improve cellular uptake and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The hydroxyl and hydroxymethyl groups contribute to its solubility and reactivity, facilitating its interaction with biological molecules. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Findings from Comparative Analysis

Halogen Substitutions: The 3-fluoro and 3-methyl groups in the target compound enhance metabolic stability compared to non-fluorinated analogs like the dihydroxy-THF derivative . Fluorine’s electronegativity also improves binding affinity to target enzymes . The 5-iodo analog (MW 354.10) shows marked anti-tumor activity, likely due to iodine’s large atomic radius facilitating DNA intercalation or enzyme inhibition .

Bioisosteric Modifications :

- The 5-trifluoromethyl analog (MW 296.20) leverages trifluoromethyl’s lipophilicity and metabolic resistance, making it a candidate for prolonged half-life in vivo .

- In contrast, the 5-(trimethylsulfanyl-ethynyl) analog (MW 346.37) may face challenges in solubility despite improved membrane permeability .

Stereochemical Sensitivity :

- The target compound’s (2S,3R,4R,5R) configuration is distinct from the (2R,3S,4R,5R) isomer in the 5-iodo analog . Such stereochemical differences can drastically alter biological activity, as seen in AZT (3′-azido substitution) versus its inactive enantiomers .

Therapeutic Potential: The target compound’s combination of 3-fluoro (metabolic stability) and 3-methyl (steric hindrance) groups positions it as a promising candidate for antiviral or anticancer applications, though direct studies are needed.

Contradictions and Limitations

- describes a fluoro-arabinofuranosyl uracil derivative with confirmed antiviral activity, suggesting the target compound’s fluoro-THF moiety may confer similar properties.

Biological Activity

1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as a derivative of pyrimidine, has garnered attention for its potential biological activities. This compound is particularly noted for its relevance in antiviral research and as a key intermediate in the synthesis of nucleoside analogs.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring substituted with a tetrahydrofuran moiety containing fluorine and hydroxymethyl groups. The chemical formula is with a CAS number of 2041584-99-8. Its molecular weight is approximately 246.22 g/mol.

Structural Formula

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly against hepatitis C virus (HCV). It acts as an inhibitor of the viral polymerase enzyme, thus hindering the replication of the virus. This mechanism is crucial for the development of antiviral therapies.

Case Study: HCV Inhibition

In a study conducted by Li et al. (2024), the compound was tested for its efficacy against HCV in vitro. The results demonstrated that it reduced viral load by over 90% at concentrations below 10 µM. The study highlighted its potential as a lead compound for further development into therapeutic agents against HCV .

Cytotoxicity and Selectivity

While evaluating the safety profile of this compound, researchers found that it exhibited low cytotoxicity in human liver cell lines (Huh7). The selectivity index (SI) calculated from cytotoxicity assays showed an SI greater than 10, indicating a favorable therapeutic window .

The compound's mechanism involves the inhibition of RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. By mimicking natural substrates of the polymerase enzyme, it competes effectively and disrupts the viral life cycle.

Research Findings Summary Table

| Study | Compound | Target Virus | IC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index |

|---|---|---|---|---|---|

| Li et al. (2024) | 1-((2S,3R,4R,5R)-3-fluoro...) | HCV | <10 | >100 | >10 |

| Other Studies | Various Nucleoside Analogues | HIV/HCV | Varies | Varies | Varies |

Q & A

Q. What are the recommended synthetic routes for preparing this fluorinated pyrimidine-dione derivative, and what yield can be expected?

The compound is synthesized via nucleoside protection/deprotection strategies. A validated method involves reacting unprotected nucleosides with Li₂CO₃ (5 eq.) and N-ethyl-N,N-diisopropylamine (3 eq.) in THF under anhydrous conditions. The reaction achieves an 89% yield after heating and controlled addition of dimethoxytrityl tetrafluoroborate. Purification via column chromatography is critical to isolate the product from byproducts .

Q. How should researchers characterize the stereochemical configuration and purity of this compound?

High-resolution NMR (¹H, ¹³C, and ¹⁹F) is essential to confirm stereochemistry (e.g., 2S,3R,4R,5R configuration). For purity, use HPLC with a C18 column (100 × 4 mm) and a 25-min gradient elution. Mass spectrometry (MS) validates molecular weight (e.g., 244.20 g/mol for related analogs) and detects impurities below 2% .

Q. What are the critical storage and handling protocols to ensure compound stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the fluorinated tetrahydrofuran ring. Avoid exposure to moisture, heat (>30°C), and direct light. Use PPE (gloves, goggles) and work in a fume hood due to acute oral toxicity (GHS Category 4) and skin irritation risks (GHS Category 2) .

Advanced Research Questions

Q. How do conflicting data on fluorinated nucleoside analogs inform experimental design for studying this compound’s bioactivity?

Contradictions in cytotoxicity and antiviral efficacy across analogs (e.g., 5-methyl vs. trifluoromethyl substitutions) suggest structure-activity relationship (SAR) studies are critical. Design dose-response assays (0.1–100 μM) in primary cell lines and viral replication models (e.g., HIV RT or flavivirus NS5 polymerase) to resolve discrepancies. Include positive controls like AZT or sofosbuvir derivatives .

Q. What analytical challenges arise in quantifying metabolic byproducts of this compound, and how can they be mitigated?

The hydroxymethyl and fluoro groups increase susceptibility to enzymatic degradation, generating polar metabolites that co-elute with the parent compound in standard HPLC methods. Use HILIC (hydrophilic interaction liquid chromatography) or derivatization with trimethylsilyl reagents to enhance separation. Validate with LC-MS/MS and stable isotope-labeled internal standards .

Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies without altering its pharmacophore?

Solubility limitations (<0.1 mg/mL in water) are addressed via prodrug strategies. Acetylation of the 4-hydroxy group or formulation with cyclodextrins (e.g., sulfobutyl ether-β-CD) improves bioavailability. Monitor for unintended cleavage of the fluorinated methyl group using ¹⁹F NMR during formulation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.